molecular formula C20H15ClN4 B3038588 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine CAS No. 867162-37-6

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

货号 B3038588
CAS 编号: 867162-37-6
分子量: 346.8 g/mol
InChI 键: VVBJXQJIAVQARJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CPQM) is an organic compound that has been the subject of numerous scientific studies due to its unique properties and potential applications. CPQM has been investigated for its ability to act as a catalyst in organic synthesis, its potential to be used as a fluorescent marker, its ability to act as a bioactive agent, and its potential for use in drug development.

科学研究应用

  1. 催化和合成:Şemistan Karabuğa 等人 (2015) 合成了 (4-Phenylquinazolin-2-yl)methanamine,并将其与钌配合物一起用于氢化反应,实现了极好的转化率和高周转频率 (Karabuğa, Bars, Karakaya, & Gümüş, 2015)

  2. 药物化学和药物设计:

    • 托马斯等人 (2010) 创造了具有 1,2,3-三唑部分的喹啉衍生物,显示出良好的抗菌和抗真菌活性 (Thomas, Adhikari, & Shetty, 2010)
    • 穆尔维希尔等人 (2008) 描述了喹啉基衍生的咪唑并 [1,5-a] 吡嗪 IGF-1R 抑制剂的合成,具有显着的生物活性 (Mulvihill 等,2008)
  3. 光细胞毒性和成像:Uttara Basu 等人 (2014) 探索了苯并喹啉的铁(III)配合物用于细胞成像和红光光细胞毒性,显示出有希望的结果 (Basu 等,2014)

  4. 抗菌和抗真菌活性:

  5. 合成和光谱研究:

    • Reddy 等人 (2015) 合成了 5-硝基喹啉-8-醇的新型磷酰胺衍生物,并评估了它们的抗菌和抗氧化活性 (Reddy 等,2015)
    • Ramesha 等人 (2016) 开发了一种合成咪唑并 [1,5-a] 吡啶和 [1,2,4]-三唑并 [4,3-a] 吡啶的方法,突出了其效率和多功能性 (Ramesha 等,2016)
  6. 磷光有机发光二极管 (PhOLED):宋等人 (2011) 合成了基于咔唑-苯并喹啉的铱配合物,用于 PhOLED,展示了有效的红色发射 (Song 等,2011)

  7. 中风治疗:Marco-Contelles (2020) 综述了四甲基吡嗪亚硝酮和喹啉亚硝酮用于中风治疗,突出了它们有希望的治疗应用 (Marco-Contelles, 2020)

作用机制

The mechanism of action of “(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine” is not specified in the available sources. Given its use as a pharmaceutical intermediate , its mechanism of action would likely depend on the specific pharmaceutical compound it is used to synthesize.

属性

IUPAC Name

(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJXQJIAVQARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Synthesis routes and methods I

Procedure details

Benzhydryl-[1-(2-phenyl-quinolin-7-yl)-meth-(E)-ylidene]-amine (12.50 g, 31.4 mmol) was added to a 500 mL rbf fitted with a thermocouple. The flask was degassed and filled with nitrogen. THF (150 mL) was added and the solid dissolved. The mixture was cooled to −5° C. and 1.0 M of HMDS sodium salt in THF (39.2 mL) was added within 5 min. The temperature increased slightly to −3° C. The blue solution was stirred for 20 min at 0° C. and then 2,3-dichloropyrazine (5.61 g, 37.6 mmol) in THF (10 ml) was added within 3 min. The mixture was stirred for 30 min and then quenched with saturated NH4Cl/water (200 mL). EtOAc (200 mL) was added and the aqueous phase was removed. Toluene can also be used. The organic layer was washed with water (200 mL×2) and brine (200 mL). Concentrated HCl (10 mL) and water (200 mL) were added. The phases were separated and the organic layer was extracted with 0.1 M HCl (30 mL). The aqueous was washed with EtOAc (2×) and then saturated K2CO3 was used to adjust to pH 10. The aqueous solution was extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, filtered, and concentrated in vacuo to a brown oil which solidified upon standing to yield the title compound as a brown solid (9.94 g, 81% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.30 (br s, 2H), 5.79 (s, 1H), 7.43-7.56 (m, 3H), 7.62 (dd, J=8.46, 1.89 Hz, 1H), 7.81 (d, J=8.34 Hz, 1H), 7.86 (d, J=8.59 Hz, 1H), 8.07 (d, J=1.01 Hz, 1H), 8.10-8.16 (m, 2H), 8.19 (d, J=8.59 Hz, 1H), 8.31 (d, J=2.27 Hz, 1H), 8.60 (d, J=2.53 Hz, 1H). MS (ES+): m/z=347.01/349.03 (100/68) [MH+].
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine (100 mg, 0.22 mmol) was added to a flask and protected by nitrogen. THF (2 mL) was added and a clear solution was obtained. The solution was cooled to −5° C. and then 1.0 M 1,1,1,3,3,3-hexamethyldisilazane, sodium salt in THF (0.26 mL, 0.26 mol) was added. After 20 min, 2,3-dichloropyrazine (36 mg, 0.24 mmol) in THF (1.0 mL) was added. After a further 20 min, 2M HCl (2 mL) was added and the mixture was stirred at room temperature for 10 min. The aqueous mixture was washed with DCM (3×) and then basified to pH 10 with solid potassium carbonate. A white solid precipitated from the aqueous solution and the resulting suspension was extracted with DCM. The organic solution was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light yellow oil (67 mg). The yellow oil was further purified by silica gel chromatography (eluted with ethyl acetate/methanol/triethylamine, 10:0.5:1) to yield a colorless oil (63 mg, 83% yield).
Name
N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
solvent
Reaction Step Two
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods III

Procedure details

A solution of 2-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)-methyl]-isoindole-1,3-dione (1.536 g, 3.22 mmol) and anhydrous hydrazine (335 μL, 342 mg, 10.7 mmol) in EtOH (2 mL)/CH2Cl2 (12 mL) is stirred at rt overnight. The white precipitate formed is filtered off and washed with CH2Cl2. The combined filtrate and washings are concentrated in vacuo, the residue is suspended in CDCl3 and filtered (0.45 μM pore size), and the filtrate is concentrated in vacuo to obtain the title compound as yellow foam, which is used for the next step without further purification; 1H NMR (CDCl3, 400 MHz): δ2.4 (brs, 2H), 5.79 (s, 1H), 7.43-7.55 (m, 3H), 7.61 (dd, J=1.8, 8.6 Hz, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.4 Hz, 1H), 8.06 (d, J=1.2 Hz, 1H), 8.10-8.15 (m, 2H), 8.19 (d, J=8.8 Hz, 1H), 8.31 (d, J=2.4 Hz, 1H), 8.60 (d, J=2.4 Hz, 1H); MS (ES+):m/z347.0/349.0(30/10) [MH+], 330.0/332.0 (18/6) [MH+-NH3]; HPLC: tR=2.1 min (MicromassZQ, polar—5 min).
Quantity
335 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 2
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 3
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 4
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 5
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 6
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。